![molecular formula C10H13NO2S B012064 3-(Phenylsulfonyl)pyrrolidine CAS No. 101769-04-4](/img/structure/B12064.png)
3-(Phenylsulfonyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 3-(Phenylsulfonyl)pyrrolidine and its derivatives involves several key methodologies, including nucleophilic addition and cycloaddition reactions. Notably, efficient methodologies have been developed for the synthesis of regioisomeric 3-pyrrolines, with lithiated thioallenes yielding 2-aryl-3-phenylsulfonyl-3-pyrrolines through a novel nucleophilic [3+2] cycloaddition that results in the migration of the sulfonyl group (Moreno-Clavijo et al., 2009).
Scientific Research Applications
Synthesis of Pyrrolidines : It is used in synthesizing 2,5-disubstituted pyrrolidines with excellent stereoselectivities, which are valuable for further chemical reactions (Craig, Jones, & Rowlands, 2000).
Production of Vinylpyrroles : 3-(Phenylsulfonyl)pyrrolidine is useful in producing stable vinylpyrroles, which can act as heterodienes in [4 + 2] cycloaddition reactions with electron-deficient dienophiles to afford tetrahydroindoles (Xiao & Ketcha, 1995).
Fluorogenic Derivatization : It is used for selective fluorogenic derivatization of 3-nitrotyrosine-containing peptides and affinity enrichment for fluorescence detection and mass spectrometry identification (Dremina et al., 2011).
Asymmetric Michael Addition : It serves as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to α-nitrostyrenes (Singh et al., 2013).
Construction of TADF Materials : 3-(Phenylsulfonyl)pyridine is utilized to construct thermally activated delayed fluorescent materials and OLEDs with good photoelectric properties (Wu et al., 2021).
Anticancer Agent : As a derivative of arnesylthiosalicylic acid, it shows potential as an anticancer agent both in vitro and in vivo (Wang et al., 2014).
Precursor for Nitro(phenylsulfonyl) Derivatives : It is an excellent precursor for nitro(phenylsulfonyl) derivatives of ring-fused aromatic or heteroaromatic compounds (Bianchi et al., 2003).
5-HT6 Antagonists : Some derivatives have therapeutic significance for the treatment of certain central nervous system (CNS) diseases (Ivashchenko et al., 2012).
Regioselective Addition Reactions : It can be used in regioselective addition reactions with heteroatom nucleophiles to form pyrrolidines (Yang, Jeon, & Jeong, 2012).
Interaction with DNA : It interacts with DNA, forming a complex with the molecule, which can be significant for biochemical studies (Sivaraman et al., 1996).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, a class of compounds to which 3-(phenylsulfonyl)pyrrolidine belongs, have been found to bind with high affinity to multiple receptors . This suggests that 3-(Phenylsulfonyl)pyrrolidine may also interact with various biological targets.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(Phenylsulfonyl)pyrrolidine may also affect multiple biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs and is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906616 | |
Record name | 3-(Benzenesulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)pyrrolidine | |
CAS RN |
101769-04-4 | |
Record name | 3-(Benzenesulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic route is described in the research for creating 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines?
A: The research focuses on a specific synthetic pathway to obtain 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines. This method utilizes a 5-endo-trig cyclization reaction. [, ] This specific type of cyclization reaction is highlighted as a key step in the synthesis process. Further details regarding the reaction conditions and specific reagents used can be found within the cited research papers. [, ]
Q2: Why is the synthesis of 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines of interest to researchers?
A: While the provided abstracts don't delve into specific applications, the synthesis of substituted pyrrolidines, in general, is a significant area of research in organic chemistry. Pyrrolidines are heterocyclic compounds that are found as a core structural motif in various natural products and pharmaceuticals. The presence of the phenylsulfonyl group at the 3-position and the possibility for further substitutions at the 2 and 5 positions likely influence the chemical properties and potential biological activity of these molecules. Therefore, developing efficient and versatile synthetic routes, such as the 5-endo-trig cyclization described in the research, is crucial for exploring the potential applications of these compounds in drug discovery and materials science. [, ]
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